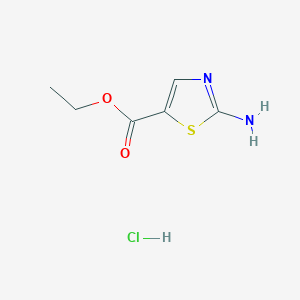

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No. B174416

Key on ui cas rn:

162849-96-9

M. Wt: 208.67 g/mol

InChI Key: SQNIBACOPWYWND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05616720

Procedure details

To a -10° C. solution of potassium tert-butoxide (110 g, 0.98 mol) in THF (1.9 L) was added a solution of ethyl chloroacetate (100 mL, 0.934 mol) and ethyl formate (75 mL, 0.928 mol) in THF (400 mL) dropwise over 2 hours, with good mechanical stirring. The thick solution was stirred another 2 hours at ca. -1° C. then the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL). The mixture was allowed to warm to 20° C. and the lower aqueous layer (containing some precipitated salt) was separated. The organic layer was stripped under vacuum on a rotary evaporator. The oil was redissolved in 500 mL ethyl acetate, dried with 75 g Na2SO4 for 1 hour, filtered and concentrated under vacuum (40°-50° C. bath temperature) to an oil. The resulting crude chloroaldehyde (161 g) and thiourea (70 g, 0.92 mol) were dissolved in THF (2 L) and warmed to gentle reflux (60° C.). The thiourea dissolved during warming, and within 20 minutes, product precipitated from solution. After 100 minutes the suspension was allowed to cool to room temperature, then was cooled in an ice-bath for 1 hour. The product was collected on a fritted Buchner funnel and washed with 2×100 mL cold THF, then dried overnight in a vacuum oven at 50° C. Yield: 122 g of title compound as a tan-colored solid, m.p. 182°-185° C. (dec.). 1H NMR (DMSO-d6) δ7.86 (s, 1H), 4.19 (q, 2H), 1.21 (t, 3H). 13C NMR (DMSO-d6) δ171.9, 160.4, 140.4, 114.4, 61.1, 14.2.

Name

potassium tert-butoxide

Quantity

110 g

Type

reactant

Reaction Step One

[Compound]

Name

chloroaldehyde

Quantity

161 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC(C)([O-])C.[K+].[Cl:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH:14](OCC)=O.[NH2:19][C:20]([NH2:22])=[S:21]>C1COCC1>[ClH:7].[NH2:19][C:20]1[S:21][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:22]=1 |f:0.1,6.7|

|

Inputs

Step One

|

Name

|

potassium tert-butoxide

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

|

Name

|

|

|

Quantity

|

1.9 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-1 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The thick solution was stirred another 2 hours at ca. -1° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the lower aqueous layer (containing some precipitated salt)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was stripped under vacuum on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was redissolved in 500 mL ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with 75 g Na2SO4 for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum (40°-50° C. bath temperature) to an oil

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to gentle reflux (60° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

during warming

|

WAIT

|

Type

|

WAIT

|

|

Details

|

within 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

product precipitated from solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 100 minutes the suspension was allowed

|

|

Duration

|

100 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled in an ice-bath for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was collected on a fritted Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×100 mL cold THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in a vacuum oven at 50° C

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.NC=1SC(=CN1)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |